
2-Chlorophenothiazine
Overview
Description
2-Chlorophenothiazine (2CPTZ), a chlorinated derivative of the phenothiazine core structure (C₁₂H₈ClN₂S), is a pivotal intermediate in synthesizing neuroleptic drugs such as chlorpromazine (CPZ), perphenazine, and prochlorperazine . Its structure features a tricyclic system with a sulfur atom at position 10 and a chlorine substituent at position 2, which significantly influences its physicochemical properties and reactivity .
Preparation Methods
Iron and Iodine-Catalyzed Cyclization
Reaction Overview
This patent-pending method (CN101417986A) involves decarboxylation of 2-(3-chlorophenyl)aminobenzoic acid followed by sulfur-mediated cyclization. Iron and iodine serve as catalysts, achieving 77.8% yield and 99.75% purity .
Detailed Procedure
Step 1: Decarboxylation
2-(3-Chlorophenyl)aminobenzoic acid undergoes thermal decarboxylation at 160–180°C with iron powder, producing m-chloro diphenylamine. Yield reaches 88.4% after distillation .
Step 2: Cyclization
m-Chloro diphenylamine reacts with sulfur and iodine at 120°C, releasing hydrogen sulfide. Chlorobenzene washing and activated carbon decolorization yield 25 kg of product per batch .
Key Advantages
-
Cost-Effectiveness : Low-cost catalysts (iron, iodine) reduce production expenses.
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Scalability : Batch processing demonstrates industrial applicability .
Comparative Analysis of Preparation Methods
The table below contrasts critical parameters of both methods:
Analytical Characterization Techniques
Chromatographic Monitoring
Both methods rely on TLC for real-time reaction tracking. Ethyl acetate/hexane mixtures (3:7) typically resolve intermediates and products .
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >99.7% purity, critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenothiazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Anticancer Activity
2-Chlorophenothiazine has shown promising results in cancer research. A study indicated that its derivatives exhibit potent antiproliferative effects against several cancer cell lines, including gastric cancer (MGC-803, MKN28, and MKN45) and leukemia (K-562). The compound has been associated with the inhibition of cell migration and modulation of the Wnt/β-catenin signaling pathway, which is crucial in cancer progression. Notably, one derivative demonstrated a low IC50 value, indicating high potency against these cell lines .
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MGC-803 | 0.5 | Wnt/β-catenin pathway modulation |
K-562 | 0.8 | Apoptosis induction through Bcl-2 downregulation |
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound derivatives. They have been shown to possess antioxidant activity by scavenging free radicals and inhibiting acetylcholinesterase (AChE), which is relevant for developing treatments for neurodegenerative diseases like Alzheimer's. Some compounds have demonstrated reversible inhibition of butyrylcholinesterase (BuChE), making them candidates for further exploration in Alzheimer's therapeutics .
Antimicrobial Properties
The antibacterial activity of this compound has been investigated, revealing effectiveness against various bacterial strains. A study screened several derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications to the phenothiazine structure can enhance antibacterial potency .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Photodegradation Studies
The photodegradation of this compound has been studied to understand its stability and environmental impact. Research indicates that exposure to light can alter its chemical structure, potentially affecting its biological activity and safety profile . Understanding these mechanisms is crucial for applications in pharmaceuticals where light stability is essential.
Chemical Analysis Applications
In addition to its biological applications, this compound is used in chemical analysis methods such as cyclic voltammetry. This technique allows for the detection and quantification of phenothiazine compounds in various matrices, enhancing its utility in both academic and industrial settings .
Case Study 1: Anticancer Efficacy
A recent study explored the effects of a novel this compound derivative on human retinoblastoma cell lines (Y79). The compound not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapy agents like carboplatin when used in combination treatments .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In a model of Alzheimer's disease, a derivative of this compound was shown to improve cognitive function in animal studies by reducing oxidative stress markers and increasing levels of neuroprotective factors .
Mechanism of Action
The mechanism of action of 2-Chlorophenothiazine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It exhibits direct antioxidant actions by scavenging free radicals and reducing oxidative stress in cells.
Mitochondrial Function: Unlike methylene blue, this compound does not enhance mitochondrial electron transfer but still provides neuroprotection through its antioxidant properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Insights :
- The absence of a side chain in 2CPTZ reduces its solubility in polar solvents compared to CPZ and promethazine.
- Unlike MB, 2CPTZ lacks redox activity, limiting its role in mitochondrial bioenergetics .
Bioactivity and Mechanisms
- Mitochondrial Effects: 2CPTZ: No impact on mitochondrial complex IV activity or expression (e.g., Cox1) in glioblastoma cells . MB: Enhances complex IV activity and oxygen consumption, critical for its neuroprotective and antiproliferative effects .
Antiproliferative Activity :
Antimutagenic Efficacy :
Metabolic Pathways
Contrast :
- 2CPTZ undergoes dehalogenation to form phenothiazine, while CPZ metabolism generates bioactive sulfoxides .
Biological Activity
2-Chlorophenothiazine is a derivative of phenothiazine, a compound known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects, as well as its mechanisms of action.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. Key findings include:
- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated a potent inhibitory effect on MCF-7 breast cancer cells, with a selective toxicity profile compared to non-tumorigenic cells .
- Mechanism of Action : The compound induces apoptosis and disrupts the cell cycle by binding to tubulin, similar to established chemotherapeutics like paclitaxel. This binding leads to cell cycle arrest in the G2/M phase .
- Inhibition of Migration : In gastric cancer cell lines (MGC-803), this compound inhibited cell migration through modulation of the Wnt/β-catenin signaling pathway, affecting epithelial-mesenchymal transition markers such as E-cadherin and N-cadherin .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties:
- Antibacterial and Antifungal Effects : The compound has shown effectiveness against various bacterial and fungal strains. Its structure facilitates interactions with microbial membranes, leading to increased permeability and cell death .
- Mechanisms : The antimicrobial activity is thought to arise from the disruption of cellular processes in pathogens, although specific mechanisms are still under investigation.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies:
- Cholinesterase Modulation : It has been observed to modulate cholinesterase activity in vitro, which is crucial for neurotransmitter regulation in neurodegenerative diseases . This modulation may contribute to its protective effects against neurodegeneration.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Phototoxicity
While exploring the biological activities, it is essential to consider the phototoxicity associated with this compound:
- Photodegradation Studies : Research has shown that this compound can undergo photodegradation under UV light, leading to the formation of reactive species that may contribute to phototoxic effects. The quantum yields for photodegradation indicate that solvent interactions play a significant role in its phototoxic profile .
Case Studies
Several case studies have underscored the therapeutic potential and mechanisms of action for this compound:
- In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant apoptosis in liver cancer cells while maintaining lower toxicity levels in zebrafish models .
- Combination Therapies : Investigations into combined therapies using this compound and other agents (e.g., tamoxifen) have shown synergistic effects in enhancing anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-chlorophenothiazine derivatives, and how are they characterized?
- Methodological Answer : Derivatives like 2-(substituted thiocarbamido) aminophenothiazines are synthesized by reacting this compound with substituted thioureas in isopropanol under reflux. Structural confirmation relies on elemental analysis, IR, and NMR spectroscopy. For example, in studies, derivatives IIIa-c were validated via spectral data and chemical reactivity patterns .
Q. What is the role of this compound in synthesizing neuroleptic drugs?
- Methodological Answer : this compound serves as a critical intermediate in synthesizing antipsychotics like chlorpromazine. The process involves functionalization at position 10 of the phenothiazine core with a 3-(dimethylamino)propyl group, followed by salt formation (e.g., hydrochloride) to enhance bioavailability .
Q. How are the physical and chemical properties of this compound determined for research applications?
- Methodological Answer : Key properties include melting point (197–202°C), molecular weight (233.72 g/mol), and structural validation via InChIKey (KFZGLJSYQXZIGP-UHFFFAOYSA-N). These are confirmed using differential scanning calorimetry (DSC), mass spectrometry, and X-ray crystallography .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to its irritant properties (R36/37/38), researchers should use PPE (gloves, goggles) and work in fume hoods. Waste disposal follows protocols for halogenated aromatic compounds, with neutralization via controlled incineration .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound as a polymerization inhibitor?
- Methodological Answer : In the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane, adding 3 mol% this compound as an inhibitor increased dimer yields from 12% to 35%. Optimization involves adjusting inhibitor concentration and monitoring reaction kinetics via HPLC .
Q. What strategies are proposed for developing QSAR models for this compound derivatives?
- Methodological Answer : Future QSAR studies should integrate electronic (HOMO-LUMO gaps) and steric parameters (substituent bulkiness) of derivatives. Computational tools like Gaussian or COSMO-RS can predict bioactivity, validated by in vitro assays (e.g., receptor binding affinity) .
Q. How do substituents at position 2 influence the electrochemical behavior of phenothiazine derivatives?
- Methodological Answer : The chlorine atom at position 2 enhances electrochemical stability by reducing electron density in the thiazine ring. Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials shifted by 0.2–0.3 V compared to unsubstituted phenothiazines .
Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?
- Methodological Answer : The chlorine atom’s electrophilicity facilitates nucleophilic aromatic substitution (SNAr) with amines or thioureas. Kinetic studies in polar aprotic solvents (e.g., DMF) show rate dependence on nucleophile strength and temperature, monitored via UV-Vis spectroscopy .
Q. How can spectral contradictions in derivative characterization be resolved?
- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Multi-technique validation (e.g., cross-referencing ¹H-NMR with ¹³C-NMR and high-resolution MS) and computational simulations (DFT-based spectral predictions) can resolve ambiguities .
Q. What advanced applications exist for this compound beyond pharmaceuticals?
Properties
IUPAC Name |
2-chloro-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZGLJSYQXZIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057854 | |
Record name | 2-Chlorophenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |
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Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-39-7 | |
Record name | 2-Chlorophenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chlorophenothiazine | |
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Record name | 2-Chlorophenothiazine | |
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Record name | 2-Chlorophenothiazine | |
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Record name | 2-Chlorophenothiazine | |
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Record name | 10H-Phenothiazine, 2-chloro- | |
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Record name | 2-Chlorophenothiazine | |
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Record name | 2-chlorophenothiazine | |
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Record name | 2-CHLOROPHENOTHIAZINE | |
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Retrosynthesis Analysis
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